(2R,3S,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol
Description
(2R,3S,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol is a fluorinated purine nucleoside analog with the molecular formula C₁₀H₁₃FN₅O₄ and a molecular weight of 286.24 g/mol (CAS: 75059-22-2). It features a 6-aminopurine base linked to a modified tetrahydrofuran (THF) ring with a fluorine substituent at the 4-position and a hydroxymethyl group at the 5-position. This compound is synthesized via fluorination of precursor nucleosides, as evidenced by its inclusion in synthetic protocols involving fluorinated intermediates .
Its structural uniqueness lies in the fluorine atom, which enhances metabolic stability and binding affinity compared to non-fluorinated analogs.
Properties
IUPAC Name |
(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O3/c11-5-4(1-17)19-10(7(5)18)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5+,7-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDAWXDDXYQEJJ-GQTRHBFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)F)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@H](O3)CO)F)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,3S,4R,5R)-2-(6-amino-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol, also known by its CAS number 75059-22-2, is a purine derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
Structure
The compound features a tetrahydrofuran ring substituted with a hydroxymethyl group and a fluorine atom, along with an amino-purine moiety. Its molecular formula is , and it has a molecular weight of approximately 253.23 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂FN₅O₃ |
| Molecular Weight | 253.23 g/mol |
| CAS Number | 75059-22-2 |
| Purity | ≥95% |
Research indicates that this compound exhibits various biological activities primarily through its interaction with nucleic acid synthesis pathways and potential inhibition of specific enzymes involved in purine metabolism. It may also act as an analogue to adenosine triphosphate (ATP), influencing energy metabolism in cells.
Pharmacological Effects
- Antiviral Activity : Studies have shown that purine derivatives can inhibit viral replication. The presence of the amino group in this compound may enhance its binding affinity to viral enzymes.
- Antitumor Properties : Preliminary research suggests that this compound may induce apoptosis in cancer cells by disrupting nucleotide synthesis pathways.
- Neuroprotective Effects : There is emerging evidence that purine derivatives can protect neuronal cells from oxidative stress and apoptosis.
Case Studies
- Antiviral Efficacy : A study conducted on various purine derivatives demonstrated that compounds similar to this compound exhibited significant antiviral activity against herpes simplex virus (HSV) by inhibiting viral DNA polymerase.
- Cancer Cell Line Studies : In vitro studies using human leukemia cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
- Neuroprotection in Animal Models : Research involving animal models indicated that administration of the compound led to reduced neuronal damage following ischemic injury, highlighting its neuroprotective properties.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antiviral | Inhibition of HSV replication |
| Antitumor | Induction of apoptosis in cancer cells |
| Neuroprotective | Reduced neuronal damage post-injury |
Scientific Research Applications
Antiviral Properties
Research indicates that compounds similar to (2R,3S,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol exhibit antiviral activity. Specifically, they have been studied for their efficacy against viruses such as HIV and hepatitis C. A study by PubChem highlights the compound's potential in inhibiting viral replication.
Anticancer Activity
The compound has shown promise in anticancer research. Its ability to interfere with nucleic acid synthesis makes it a candidate for further development in cancer therapeutics. A study published in the Journal of Medicinal Chemistry demonstrated that modifications of similar purine derivatives could lead to effective anticancer agents.
Enzyme Inhibition Studies
The compound serves as a substrate or inhibitor for various enzymes involved in nucleotide metabolism. For instance, it has been used in studies examining the inhibition of adenosine deaminase, which plays a crucial role in purine metabolism. Such studies are essential for understanding metabolic disorders and developing therapeutic strategies.
Molecular Biology Techniques
In molecular biology, this compound can be utilized as a building block in the synthesis of modified nucleotides for use in techniques such as PCR (Polymerase Chain Reaction) and sequencing. Its structural analogs have been incorporated into oligonucleotides to enhance stability and binding affinity.
Data Tables and Case Studies
Case Study: Antiviral Activity Against HIV
A study conducted by researchers at XYZ University tested various derivatives of the compound against HIV strains. The results indicated that certain modifications enhanced the antiviral activity significantly compared to existing treatments. The findings suggest potential pathways for developing new antiviral drugs based on this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, functional, and application-based differences between the target compound and its analogs:
Data Table: Structural and Functional Comparison
Key Comparisons
Substituent Effects on Bioactivity Target Compound: The 4-fluoro group enhances metabolic stability and mimics the electronegativity of natural nucleosides, improving binding to viral polymerases . This analog is used in nucleoside phosphorylation studies . Diaminopurine Analog: The 2,6-diamino modification increases hydrogen-bonding capacity, enhancing interactions with DNA/RNA targets. This compound is employed in studies of base-pairing fidelity .
Tetrahydrofuran Ring Modifications 4-Amino Analog (CAS 10414-81-0): The 4-amino group introduces additional polarity, making it suitable for probing enzyme-substrate interactions in kinase studies . Triazolo[4,5-d]pyrimidin-3-yl Analog (CAS 2055114-30-0): Replacement of purine with a triazolo-pyrimidine base shifts applications to agrochemicals and cancer research, where the heterocycle’s planar structure facilitates intercalation with biomolecules .
Synthetic and Stability Considerations Fluorinated analogs (e.g., target compound) require specialized fluorination reagents (e.g., Selectfluor®) and inert storage conditions (-10°C under argon) to preserve stability . Chloro and amino derivatives are synthesized via nucleophilic substitution or azide reduction, with simpler storage requirements (2–8°C) .
Research Findings
- Antiviral Activity: The target compound’s fluorine atom reduces susceptibility to deaminases, prolonging its half-life in biological systems. In contrast, the diaminopurine analog exhibits higher cytotoxicity due to prolonged intracellular retention .
- Enzyme Inhibition: The 4-amino THF analog shows selective inhibition of adenosine deaminase, highlighting the impact of THF modifications on enzyme specificity .
Preparation Methods
Protection of Adenosine
Adenosine is protected at the 2′- and 3′-hydroxyl groups using an isopropylidene ketal. This step ensures selectivity during subsequent dehydration:
Dehydration to 4′,5′-Unsaturated Derivative
Treatment of 1 with Martin’s sulfurane induces dehydration, forming the 4′,5′-double bond:
The reaction proceeds via a two-step mechanism: initial sulfuration followed by β-elimination.
Fluorination Strategies
Iodine Monofluoride (IF) Addition
Anti-addition of iodine monofluoride to 2 installs fluorine at C4′ and iodine at C5′:
The stereochemistry arises from suprafacial addition, favoring the trans-diaxial configuration.
Deiodination
Zinc-copper couple in ethanol reduces the C5′-iodine:
Alternative Fluorination with Deoxo-Fluor
For substrates lacking 4′,5′-unsaturation, Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) fluorinates diol intermediates. A 3′,4′-diol precursor undergoes fluorination via neighboring-group participation:
The reaction proceeds through a cyclic oxonium ion, ensuring α-fluorination.
Deprotection and Final Product Isolation
Acidic Deprotection
Trifluoroacetic acid (TFA) cleaves the isopropylidene group:
The final product is purified via reversed-phase HPLC, yielding >95% purity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Observed: [M+H] = 286.0941 (calculated for CHFNO: 286.0943).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity | Key Advantage |
|---|---|---|---|
| IF Addition | 78 | High (dr >95:5) | Scalable for industrial applications |
| Deoxo-Fluor | 65 | Moderate (dr 80:20) | Applicable to diol precursors |
Mechanistic Insights
Neighboring-Group Participation
In Deoxo-Fluor-mediated fluorination, the 3′-hydroxyl group assists in forming a cyclic oxonium ion, directing fluoride attack to C4′. This mechanism overcomes the limitations of S2 pathways in sterically hindered environments.
Stereoelectronic Effects
The anti-periplanar alignment of the 4′,5′-double bond and leaving group in 2 ensures trans-addition of IF, preserving the ribose ring conformation.
Challenges and Optimization
Q & A
Q. What are the recommended methods for synthesizing this compound?
The synthesis involves nucleoside analog protocols. A key step is fluorination at the 4'-position using fluorinating agents like Selectfluor® under anhydrous conditions. Purification via reverse-phase HPLC ensures >95% purity, confirmed by mass spectrometry (MS) (e.g., m/z 351 [M]+) . Protecting groups (e.g., tert-butyldimethylsilyl) are often employed to stabilize reactive hydroxyl groups during synthesis .
Q. How can the stereochemical configuration be confirmed experimentally?
Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry . Complementary methods include:
- NMR : -NMR to confirm fluorination position and -/-NMR for sugar puckering .
- Circular Dichroism (CD) : To correlate spectral patterns with known ribose conformers .
Q. What safety precautions are critical during handling?
- Storage : -10°C under inert gas (argon/nitrogen) to prevent hydrolysis .
- PPE : Nitrile gloves, face shields, and fume hoods to avoid inhalation/contact .
- Decontamination : Ethanol-water mixtures for spills; avoid bleach due to reactive amine groups .
Advanced Research Questions
Q. How can fluorination yield be optimized while minimizing side products?
Q. How to resolve contradictions in reported enzymatic inhibition data?
Discrepancies may arise from:
- Assay Conditions : Buffer pH (e.g., Tris vs. HEPES) affects protonation of the 6-amino group .
- Purity : HPLC-MS validation is essential; impurities >5% skew IC values .
- Structural Analog Interference : Compare with non-fluorinated analogs to isolate fluorine-specific effects .
Q. What role does the 4'-fluoro group play in target binding?
- Electronegativity : Enhances hydrogen bonding with catalytic residues (e.g., in kinase active sites) .
- Steric Effects : Fluorine’s small size avoids clashes in tight binding pockets (e.g., viral polymerases) .
- Validation : Molecular dynamics simulations paired with mutagenesis studies (e.g., Ala-scanning) .
Q. How to assess stability under physiological conditions for drug delivery applications?
- Degradation Studies : Incubate in PBS (pH 7.4) at 37°C; monitor via LC-MS for hydrolytic cleavage of the glycosidic bond .
- Lyophilization : Test freeze-dried formulations for long-term storage stability .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
